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Compound of Interest

Compound Name: Hafnium, tetrakis(dimethylamino)-

Cat. No.: B012279 Get Quote

Tetrakis(dimethylamino)hafnium, commonly abbreviated as TDMAH, is an organometallic

compound of hafnium with the chemical formula Hf[N(CH₃)₂]₄. It has emerged as a cornerstone

precursor in the semiconductor and advanced materials industries, primarily for the deposition

of high-quality hafnium-based thin films through processes like Atomic Layer Deposition (ALD)

and Chemical Vapor Deposition (CVD).[1][2] The exceptional physicochemical properties of

TDMAH, including its high volatility and thermal stability within a specific temperature range,

make it an ideal candidate for producing materials such as hafnium oxide (HfO₂), a critical high-

k dielectric material used in modern transistors to minimize current leakage and enable further

device scaling.[2] This guide provides a detailed examination of the chemical structure and

bonding of TDMAH, elucidating the principles that govern its reactivity and utility as a precursor.

Molecular Structure and Geometry
The TDMAH molecule consists of a central hafnium (Hf) atom bonded to four dimethylamino

ligands [-N(CH₃)₂]. While it exists as a monomer in the gas phase, crucial for deposition

processes, X-ray crystallography has revealed that TDMAH can form a dimeric structure in the

solid state.[3] In this dimeric form, two TDMAH units are linked by bridging dimethylamino

groups, resulting in a five-coordinate hafnium center.[3] This tendency to dimerize is an

important consideration for its storage and handling. The relatively low coordination number of

the hafnium center makes the compound highly reactive and susceptible to moisture and

oxygen, necessitating handling under inert atmosphere conditions.[3]
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The monomeric structure, which is most relevant to its function in ALD/CVD, features a central

hafnium atom in a +4 oxidation state. The four dimethylamino ligands are arranged around the

hafnium core.
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Caption: Monomeric structure of Tetrakis(dimethylamino)hafnium (TDMAH).
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Chemical Bonding Analysis
The utility of TDMAH as a precursor is fundamentally tied to the nature of its chemical bonds.

Hafnium-Nitrogen (Hf-N) Bond: The core of the molecule's reactivity lies in the four Hf-N

bonds. These are polar covalent bonds formed between the electropositive hafnium atom

and the electronegative nitrogen atoms of the dimethylamino ligands. The Hf-N bond

dissociation energy is relatively low, a critical feature that allows for the cleavage of these

bonds at moderately elevated temperatures (within the ALD/CVD processing window),

releasing the dimethylamino ligands and enabling the hafnium atom to react with a co-

reactant on a substrate surface.[4] Theoretical calculations have shown the Hf-N bond to be

weaker than Hf-O, N-H, or C-H bonds, which dictates the reaction pathways during film

deposition.[4]

Ligand Bonding (N-C and C-H): The dimethylamino ligands, -N(CH₃)₂, are responsible for

the molecule's volatility. The covalent N-C and C-H bonds within the ligands are significantly

stronger than the Hf-N bond. During deposition, these ligands are released as byproducts,

such as dimethylamine (HN(CH₃)₂) or N-methyl methyleneimine (CH₂=NCH₃).[4] The

completeness of the reaction and the removal of these carbon- and nitrogen-containing

byproducts are crucial for achieving high-purity HfO₂ films.

Physicochemical Properties and Their Implications
The physical and chemical properties of TDMAH are tailored for its role as a deposition

precursor. Its high vapor pressure allows for efficient transport into the reaction chamber in the

gas phase.[1] To achieve sufficient vapor pressure for ALD, the precursor is typically heated, for

instance, to 105 °C.[5]
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Property Value
Significance for
Deposition

Chemical Formula [(CH₃)₂N]₄Hf
Defines the elemental

composition.

Molecular Weight 354.79 g/mol [6]
Influences volatility and mass

transport.

Appearance Low-melting solid
Requires controlled heating for

vaporization.

Melting Point 26-29 °C
Liquid at typical bubbler

temperatures.

Density ~1.098 g/mL at 25 °C
Relevant for precursor

handling and delivery.

Vapor Pressure
1.9 Torr at 70 °C; 3.4 Torr at

100 °C[1]

High volatility enables efficient

gas-phase delivery.

Thermal Stability
Decomposes partially at 150

°C[1]

Defines the upper limit of the

processing window.

Reactivity, Thermal Decomposition, and the ALD
Window
TDMAH is highly reactive, particularly with proton sources like water (H₂O), which is a common

co-reactant in ALD for depositing HfO₂.[7] This reactivity is the basis for the self-limiting surface

reactions that define the ALD process.

The thermal stability of TDMAH is a critical parameter. It must be stable enough to be

vaporized and transported without premature decomposition, yet reactive enough to undergo

the desired surface chemistry at the substrate temperature. Studies have shown that TDMAH

begins to decompose partially at temperatures around 150 °C.[1] The optimal ALD process

window for depositing films like hafnium sulfide (HfS₂) using TDMAH is typically between 200

°C and 350 °C.[5] Below this window, condensation can occur and reaction rates are too slow.

Above this window, thermal decomposition of the precursor in the gas phase can lead to

uncontrolled CVD-like growth, compromising film uniformity and conformality.
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Synthesis Methodology
A common and effective method for synthesizing TDMAH involves the reaction of hafnium

tetrachloride (HfCl₄) with a lithium salt of dimethylamine, typically lithium dimethylamide

(LiN(CH₃)₂).[2]

Overall Reaction: HfCl₄ + 4 LiN(CH₃)₂ → Hf[N(CH₃)₂]₄ + 4 LiCl

This process is typically carried out in an inert solvent like n-hexane under an argon

atmosphere to prevent reactions with air and moisture.[2] The lithium dimethylamide is first

prepared in situ by reacting n-butyllithium with dimethylamine at low temperatures.[2] After the

reaction with HfCl₄, the lithium chloride byproduct precipitates and is removed. The final

TDMAH product is then purified by vacuum distillation.[2]

Experimental Protocol: Atomic Layer Deposition of
HfO₂
The following is a representative step-by-step protocol for depositing HfO₂ thin films using

TDMAH and water in an ALD reactor. The causality behind each step is explained to provide a

deeper understanding of the process.

Objective: To deposit a uniform, conformal HfO₂ thin film on a silicon substrate.

Precursors:

Hafnium Precursor: Tetrakis(dimethylamino)hafnium (TDMAH)

Oxygen Source: Deionized Water (H₂O)

Methodology:

Substrate Preparation: The silicon substrate is cleaned to remove any native oxide and

organic contaminants, ensuring a pristine surface for film growth.

Reactor Conditions: The substrate is placed in the ALD reactor, which is heated to the

desired deposition temperature (e.g., 250-300 °C). The TDMAH bubbler is heated (e.g., to

75-105 °C) to generate sufficient vapor pressure.[5]
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ALD Cycle (repeated to achieve desired thickness):

Step 1: TDMAH Pulse (Half-Cycle A):

A pulse of TDMAH vapor is introduced into the reactor.

Mechanism: TDMAH molecules react with the hydroxyl (-OH) groups on the substrate

surface. One or more dimethylamino ligands are released, forming a covalent bond

between the hafnium and the surface oxygen. The reaction is self-limiting; once all

surface sites are occupied, the reaction stops.

Surface-OH + Hf[N(CH₃)₂]₄ → Surface-O-Hf[N(CH₃)₂]₃ + HN(CH₃)₂

Step 2: Purge 1:

An inert gas (e.g., N₂ or Ar) is flowed through the chamber.

Rationale: This step is critical to remove any unreacted TDMAH molecules and the

dimethylamine byproducts from the gas phase, preventing unwanted CVD reactions in

the next step.

Step 3: H₂O Pulse (Half-Cycle B):

A pulse of H₂O vapor is introduced into the reactor.

Mechanism: Water molecules react with the remaining dimethylamino ligands on the

hafnium-terminated surface. This reaction removes the ligands and re-hydroxylates the

surface, preparing it for the next TDMAH pulse. This is also a self-limiting reaction.

Surface-O-Hf[N(CH₃)₂]₃ + 3 H₂O → Surface-O-Hf(OH)₃ + 3 HN(CH₃)₂

Step 4: Purge 2:

Another inert gas purge is performed.

Rationale: This removes excess water vapor and reaction byproducts, completing one

full ALD cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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